Enantiomeric Purity & Absolute Configuration: (S) vs (R) at the α-Carbon in Depsipeptide Synthesis
The (S) absolute configuration of tert-butyl 2-hydroxy-4-methylpentanoate (CAS 3069-52-1) is critical for the bioactivity of derived depsipeptides. In the total synthesis of the antimalarial depsipeptide gallinamide A, the (S)-enantiomer provided the natural product with an IC₅₀ of 8.4 nM against the Plasmodium falciparum 3D7 strain, whereas the (R)-configured diastereoisomer (derived from CAS 19892-92-3) exhibited a >100-fold reduction in potency (IC₅₀ > 1 µM) . This directly demonstrates that enantiomeric substitution is not tolerated for pharmacological activity.
| Evidence Dimension | Antimalarial potency (IC₅₀) of final depsipeptide product |
|---|---|
| Target Compound Data | Gallinamide A (derived from (S)-tert-butyl ester): IC₅₀ = 8.4 nM vs. P. falciparum 3D7 |
| Comparator Or Baseline | Diastereoisomer derived from (R)-tert-butyl ester: IC₅₀ > 1,000 nM |
| Quantified Difference | >119-fold lower potency for (R)-derived product |
| Conditions | P. falciparum 3D7 strain, in vitro antimalarial assay |
Why This Matters
For procurement in antimalarial drug discovery programs, only the (S)-enantiomer yields pharmacologically active depsipeptide leads; the (R)-enantiomer is effectively inactive.
